molecular formula C13H21N3 B1319954 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine CAS No. 953719-20-5

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine

Cat. No.: B1319954
CAS No.: 953719-20-5
M. Wt: 219.33 g/mol
InChI Key: XPZLWUNZOPNKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group, a cyclohexyl group, and a methyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the alkylation of 2-pyridinamine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in pharmacological research, particularly in the development of new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a pyridine ring.

    N-cyclohexyl-N-methyl-2-pyridinamine: Lacks the aminomethyl group, providing a basis for comparison in terms of reactivity and binding affinity.

    5-(Aminomethyl)-N-cyclohexyl-2-pyridinamine: Similar structure but without the methyl group, allowing for studies on the impact of methylation on biological activity.

Uniqueness

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and methyl groups, along with the aminomethyl substitution, provides a balance of hydrophobic and hydrophilic interactions, enhancing its versatility in various applications.

Properties

IUPAC Name

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h7-8,10,12H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZLWUNZOPNKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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